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molecular formula C11H14O2 B8756470 1-(4-Hydroxy-3,5-dimethylphenyl)propan-1-one

1-(4-Hydroxy-3,5-dimethylphenyl)propan-1-one

Cat. No. B8756470
M. Wt: 178.23 g/mol
InChI Key: FULAGBJKNYOKSY-UHFFFAOYSA-N
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Patent
US06046213

Procedure details

A mixture of 2,6-dimethylphenol (10.5 g, 85.95 mmol), propionic acid (4.64 mL, 86.81 mmol), and trifluoromethanesulfonic acid (59 g) was heated to 80° C. for 48 h, then poured onto ice. The mixture was extracted with chloroform and this organic phase was washed with aqueous bicarbonate and brine. The organic layer was dried and concentrated to a dark orange oily solid. The residue was kugelrohr distilled at 1.5 mm Hg and the following fractions were collected: 23-105° C. (pot temperature), discarded forerun; 105-135° C., 11.2 g (73%) of 2,6-dimethyl-4-propionylphenol as a yellow-white solid which had NMR identical to that of preparation 15.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[C:10](O)(=[O:13])[CH2:11][CH3:12].FC(F)(F)S(O)(=O)=O>>[CH3:1][C:2]1[CH:7]=[C:6]([C:10](=[O:13])[CH2:11][CH3:12])[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
4.64 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
59 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
WASH
Type
WASH
Details
this organic phase was washed with aqueous bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark orange oily solid
DISTILLATION
Type
DISTILLATION
Details
The residue was kugelrohr distilled at 1.5 mm Hg
CUSTOM
Type
CUSTOM
Details
the following fractions were collected
CUSTOM
Type
CUSTOM
Details
23-105° C. (pot temperature)
CUSTOM
Type
CUSTOM
Details
105-135° C., 11.2 g (73%) of 2,6-dimethyl-4-propionylphenol as a yellow-white solid which
CUSTOM
Type
CUSTOM
Details
of preparation 15

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1)C(CC)=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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